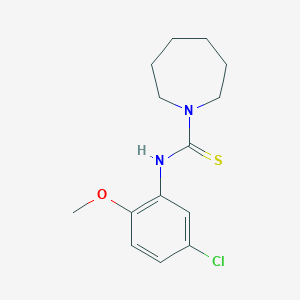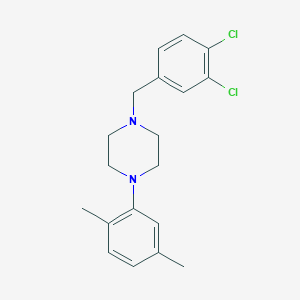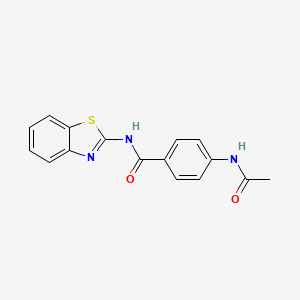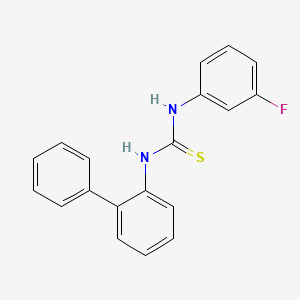
N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide, also known as CMAT, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CMAT belongs to the class of thioamides and is known for its unique biochemical and physiological properties.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess antimicrobial, antifungal, and antitumor properties. This compound has also been studied for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to modulate the activity of certain receptors such as GABA-A receptors, which are involved in the regulation of anxiety and seizures.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide is not fully understood, but it is believed to involve the interaction of the compound with certain proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to modulate the activity of certain receptors such as GABA-A receptors, which are involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to possess antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics. This compound has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which can improve cognitive function. Additionally, this compound has been shown to modulate the activity of certain receptors such as GABA-A receptors, which can help regulate anxiety and seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide in lab experiments is its unique biochemical and physiological properties. This compound has been shown to possess antimicrobial, antifungal, and antitumor properties, which make it a potential candidate for the development of new drugs. Additionally, this compound has been shown to inhibit the activity of certain enzymes and modulate the activity of certain receptors, which can be useful in studying the pathogenesis of various diseases. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been shown to have cytotoxic effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide. One area of research could focus on the development of new drugs based on the structure of this compound. Additionally, research could be conducted to further understand the mechanism of action of this compound and its interactions with various proteins and enzymes in the body. Furthermore, research could be conducted to explore the potential use of this compound in the treatment of various diseases such as Alzheimer's disease, anxiety, and seizures. Finally, research could be conducted to further explore the toxicity of this compound and its effects on the body.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide involves the reaction of 5-chloro-2-methoxyaniline with 1-azepanethiol in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is isolated through a series of purification steps. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)azepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-18-13-7-6-11(15)10-12(13)16-14(19)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAKFOPYPAQZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823743 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5878660.png)
![2-[(3-bromobenzyl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B5878668.png)
![3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5878675.png)
![ethyl 2-[(2-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5878684.png)

![N-benzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5878700.png)

![2-(3-chlorophenyl)-4-{[(2-furylmethyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5878712.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B5878720.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5878738.png)

![3-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5878751.png)